molecular formula C16H12ClN3O4S B2933556 N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 522628-94-0

N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2933556
CAS No.: 522628-94-0
M. Wt: 377.8
InChI Key: FLYSTJPGXIHABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 3-chloroquinoxaline moiety linked via a sulfonamide bridge to a 2,3-dihydro-1,4-benzodioxine ring. Its synthesis likely involves the reaction of 3-chloroquinoxaline-2-sulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-15-16(19-12-4-2-1-3-11(12)18-15)20-25(21,22)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYSTJPGXIHABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloroquinoxalin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure which includes a quinoxaline moiety and a benzodioxine sulfonamide group. Its molecular formula is C16H14ClN3O3SC_{16}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 367.81 g/mol. The structural formula is depicted as follows:

N 3 chloroquinoxalin 2 yl 2 3 dihydro 1 4 benzodioxine 6 sulfonamide\text{N 3 chloroquinoxalin 2 yl 2 3 dihydro 1 4 benzodioxine 6 sulfonamide}

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroquinoxaline with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. The reaction conditions often include the use of base catalysts and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Anticancer Properties

Research has shown that derivatives of quinoxaline exhibit significant anticancer activity. For instance, in vitro studies have demonstrated that compounds related to this compound inhibit the growth of various cancer cell lines, including liver carcinoma (HEPG2) and colon cancer (HCT116) cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
N-(3-chloroquinoxalin-2-yl)-2,3-dihydro...HEPG212.5
N-(3-chloroquinoxalin-2-yl)-2,3-dihydro...HCT11615.0
Related Compound AMCF710.0

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

In addition to anticancer properties, this compound has also been evaluated for its antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The antimicrobial activity is believed to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Liver Cancer : A study involving animal models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Clinical Trials for Antimicrobial Use : Preliminary clinical trials indicated that formulations containing this compound were effective in treating infections caused by resistant strains of bacteria.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s distinguishing feature is the 3-chloroquinoxaline group, which differentiates it from other benzodioxine-sulfonamide derivatives. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Compound Name Core Structure Substituents/Modifications Biological Activity Reference
Target Compound Quinoxaline + benzodioxine-sulfonamide 3-Cl on quinoxaline Not explicitly reported in evidence -
4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide Quinoxaline + 4-Cl-benzene-sulfonamide 4-Cl on benzene ring Not explicitly reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3) Benzodioxine-sulfonamide 4-methylphenyl on sulfonamide Weak antibacterial activity
N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) Benzodioxine-sulfonamide + alkyl chain 3-phenylpropyl on sulfonamide nitrogen Lipoxygenase inhibition
2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides Benzodioxine-sulfonamide + acetamide Acetamide-linked aryl groups α-Glucosidase inhibition (weak-moderate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.